molecular formula C23H26N4O4S B2756550 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021249-53-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2756550
CAS RN: 1021249-53-5
M. Wt: 454.55
InChI Key: XBUZEIBPXGSRTJ-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been discovered and characterized in a study .


Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the identification of a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays and have been found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

This compound has been identified as a potent and selective GIRK1/2 activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . This makes the compound potentially useful in studying and manipulating these pathways.

Lead Optimization in Drug Discovery

The compound has been used in lead optimization efforts in drug discovery . Its structure has been paired with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .

Metabolic Stability Studies

The compound has been evaluated in tier 1 DMPK assays . It has shown improved metabolic stability over the prototypical urea-based compounds , making it a potential candidate for further pharmacokinetic studies.

Pain Perception Research

There is substantial preliminary evidence supporting the roles of GIRK channels in pain perception . As a GIRK channel activator, this compound could be used to further understand the mechanisms of pain perception.

Epilepsy Research

GIRK channels have also been implicated in epilepsy . This compound could potentially be used in research to understand the role of GIRK channels in epilepsy and to develop new therapeutic strategies.

Reward/Addiction Research

GIRK channels play a role in reward/addiction pathways . This compound, as a GIRK channel activator, could be used in research to understand these pathways and potentially develop new treatments for addiction.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-21-19(23(28)24-13-18-8-5-10-31-18)12-20(16-6-3-2-4-7-16)25-22(21)27(26-15)17-9-11-32(29,30)14-17/h2-4,6-7,12,17-18H,5,8-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUZEIBPXGSRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4CCCO4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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